Homofascaplysin C Homofascaplysin C 12H-Indolo[2',3':3,4]pyrido[1,2-a]indole-13-carboxaldehyde is a natural product found in Fascaplysinopsis reticulata with data available.
Brand Name: Vulcanchem
CAS No.: 132911-52-5
VCID: VC1633326
InChI: InChI=1S/C19H12N2O/c22-11-15-13-6-2-4-8-17(13)21-10-9-14-12-5-1-3-7-16(12)20-18(14)19(15)21/h1-11,20H
SMILES: C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=CC=CC=C5N4C=C3)C=O
Molecular Formula: C19H12N2O
Molecular Weight: 284.3 g/mol

Homofascaplysin C

CAS No.: 132911-52-5

Cat. No.: VC1633326

Molecular Formula: C19H12N2O

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Homofascaplysin C - 132911-52-5

Specification

CAS No. 132911-52-5
Molecular Formula C19H12N2O
Molecular Weight 284.3 g/mol
IUPAC Name 3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene-20-carbaldehyde
Standard InChI InChI=1S/C19H12N2O/c22-11-15-13-6-2-4-8-17(13)21-10-9-14-12-5-1-3-7-16(12)20-18(14)19(15)21/h1-11,20H
Standard InChI Key NSKFTNZGUJVDEK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=CC=CC=C5N4C=C3)C=O
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=CC=CC=C5N4C=C3)C=O

Introduction

Chemical Structure and Properties

Homofascaplysin C belongs to the homofascaplysin family of marine alkaloids, which includes homofascaplysins A, B, and C. These compounds share a characteristic 12H-pyrido[1,2-a:3,4-b']diindole pentacyclic structure. Homofascaplysin C specifically features a carbaldehyde group that distinguishes it from other family members.

The compound possesses a well-defined chemical identity with the following properties:

Table 1: Chemical Properties of Homofascaplysin C

PropertyValue
CAS Number132911-52-5
Molecular FormulaC19H12N2O
Molecular Weight284.3 g/mol
IUPAC Name3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene-20-carbaldehyde
Standard InChIInChI=1S/C19H12N2O/c22-11-15-13-6-2-4-8-17(13)21-10-9-14-12-5-1-3-7-16(12)20-18

The structure features a pentacyclic framework with two nitrogen atoms incorporated within the ring system, creating a complex heterocyclic compound with significant pharmacological relevance .

Natural Sources and Isolation

Homofascaplysin C was originally isolated from the Fijian sponge Fascaplysinopsis reticulate alongside other members of the homofascaplysin family. The compound was discovered during investigations into marine natural products with potential therapeutic applications .

The isolation process typically involves:

  • Collection of the marine sponge material

  • Extraction with organic solvents

  • Chromatographic separation

  • Structural elucidation using spectroscopic methods

The genus Didemnum, a type of ascidian, has also been reported to contain fascaplysin and related compounds, indicating that these bioactive molecules may be produced by various marine organisms or their symbiotic microorganisms .

Biological Activities

Anticancer Activity

Homofascaplysin C demonstrates significant anticancer properties through multiple mechanisms of action. The therapeutic potential of homofascaplysins is based on their ability to interfere with cellular processes critical for cancer cell survival and proliferation .

While specific studies on Homofascaplysin C are ongoing, research on the related compound fascaplysin has revealed several anticancer mechanisms that may be shared by homofascaplysin C:

  • Inhibition of cyclin-dependent kinase 4 (CDK4), which regulates the G0-G1/S checkpoint of the cell cycle

  • DNA intercalation capabilities

  • Induction of apoptosis through activation of death receptor pathways

  • Inhibition of angiogenesis via suppression of vascular endothelial growth factor (VEGF)

  • Modulation of the PI3K/AKT/mTOR signaling cascade, which plays a crucial role in cell proliferation and survival

These multiple mechanisms of action suggest that homofascaplysin C could be effective against various cancer types, potentially including drug-resistant tumors.

Antimicrobial Activity

Homofascaplysin C exhibits potent antimicrobial activity against a range of pathogens. The compound and its family members have demonstrated effectiveness against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents .

The antimicrobial properties of this class of compounds may be attributed to their ability to interfere with essential microbial cellular processes, though the exact mechanisms require further elucidation.

Antimalarial Activity

One of the most promising aspects of homofascaplysin C and related compounds is their antimalarial activity. Studies have shown particularly strong activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Table 2: Antimalarial Activity of Homofascaplysin Family Compounds

CompoundParasite StrainIC50 Value
Homofascaplysin AP. falciparum (ring stage)0.55 ± 0.11 nM
Homofascaplysin AP. falciparum (all live stages)105 ± 38 nM
Homofascaplysin AP. falciparum K1 (resistant)38 nM
FascaplysinP. falciparum K1 (resistant)160 nM
FascaplysinP. falciparum NF54 (susceptible)34 ng/mL

Of particular note is the activity against chloroquine-resistant strains of P. falciparum, suggesting that homofascaplysin C and related compounds may offer new avenues for addressing drug resistance in malaria treatment .

Synthesis Methods

Several synthetic approaches have been developed to produce homofascaplysin C, highlighting the compound's importance in medicinal chemistry research. These methods have evolved to improve efficiency, yield, and scalability.

Synthesis from Ditryptophans

One notable synthetic pathway utilizes ditryptophan peptides as starting materials. This approach leverages N-acyliminium ions derived from the C-terminus of ditryptophan peptides, which cyclize via either N-alkylation or C-alkylation pathways. The surrounding peptide structure offers control over the cyclization process, allowing for the selective preparation of homofascaplysin C .

As noted by Carter and Van Vranken, "The surrounding peptide offers some control over the course of the cyclization and allows the preparation of homofascaplysin C or indolo[2,3-alpha]carbazole." This approach demonstrates how peptide-derived intermediates can lead to complex alkaloid structures through controlled cyclization reactions.

Vilsmeier Formylation Approach

Another synthetic strategy employs the Vilsmeier reaction for the key formylation step. This method involves:

  • Preparation of a diindole intermediate

  • Formation of the pentacyclic core structure

  • Regioselective formylation using POCl₃/DMF (Vilsmeier reagent) to introduce the carbaldehyde group

This approach has been reported to provide homofascaplysin C in high yields (approximately 88%) and demonstrates good regioselectivity .

Photochemical and Catalytic Methods

More recent synthetic approaches have explored photochemical cyclization and metal-catalyzed methods:

Table 3: Comparison of Synthetic Routes for Homofascaplysin C

The development of these diverse synthetic routes has facilitated access to homofascaplysin C and its analogs, enabling detailed studies of their biological activities and structure-activity relationships .

Structure-Activity Relationships

Research on fascaplysin derivatives has provided valuable insights into structure-activity relationships that may apply to homofascaplysin C as well. These studies have revealed that modifications to the basic structure can significantly alter biological activities and selectivity profiles.

For example, introducing halogen atoms at specific positions has been shown to enhance selectivity toward cancer cells while potentially reducing general cytotoxicity. The non-planar analogs of fascaplysin have demonstrated improved specificity for CDK4 inhibition, suggesting that the three-dimensional conformation of these compounds plays a crucial role in their biological activities .

Key structural features that influence activity include:

Understanding these structure-activity relationships is essential for the rational design of more potent and selective homofascaplysin C analogs with enhanced therapeutic potential .

Current Research and Future Directions

Antimalarial Development

The potent activity against Plasmodium falciparum, particularly against drug-resistant strains, highlights homofascaplysin C as a promising lead for antimalarial drug development. The differential activity against various blood-stage parasites warrants further investigation into the mechanisms of action and potential for clinical development .

Pharmaceutical Formulation Challenges

As with many marine natural products, the development of homofascaplysin C as a therapeutic agent faces challenges related to:

  • Scalable synthesis

  • Formulation for improved bioavailability

  • Optimization of pharmacokinetic properties

  • Reduction of potential off-target effects

Addressing these challenges represents a significant focus of current research efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator